molecular formula C17H27ClN2O2 B033448 D-617 hydrochloride CAS No. 67775-97-7

D-617 hydrochloride

Cat. No.: B033448
CAS No.: 67775-97-7
M. Wt: 326.9 g/mol
InChI Key: ARLOHZJIIHSRFE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of D-617 hydrochloride involves several steps, typically starting with the precursor verapamil. The synthetic route includes the following steps:

    N-demethylation: of verapamil to produce norverapamil.

    Oxidation: of norverapamil to form D-617.

    Hydrochloride salt formation: to obtain this compound.

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

D-617 hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-617 can produce various oxidized derivatives .

Comparison with Similar Compounds

D-617 hydrochloride is similar to other verapamil metabolites, such as norverapamil and D-703. it is unique in its specific metabolic pathway and its role in cardiovascular research . Compared to other calcium channel blockers, this compound offers distinct advantages in terms of its metabolic stability and specific interactions with calcium channels .

Similar compounds include:

Biological Activity

D-617 hydrochloride is a significant metabolite of the calcium channel blocker verapamil, primarily formed through N-dealkylation processes in the liver and intestines. Understanding its biological activity is crucial for pharmacological research, particularly in drug metabolism and interactions.

  • Molecular Formula : C17H27ClN2O2
  • Formation : D-617 is produced from verapamil via cytochrome P450 enzymes, notably CYP3A4. This metabolic pathway is essential for comprehending the pharmacokinetics of verapamil and its metabolites.

Biological Activity

This compound exhibits several biological activities that are particularly relevant in pharmacological studies:

  • Calcium Channel Blockade : As a metabolite of verapamil, D-617 may retain some activity related to calcium channel blockade, which is critical for cardiovascular functions.
  • Drug Interactions : D-617 has been studied for its interactions with transport proteins such as P-glycoprotein, influencing drug absorption and distribution. This interaction is vital for predicting drug-drug interactions in therapeutic regimens involving verapamil and its metabolites.
  • Metabolic Pathways : D-617 can be further metabolized into D-620, indicating a complex metabolic pathway that could influence its biological effects.

Comparative Analysis of Metabolites

To better understand the role of this compound, it is helpful to compare it with other metabolites of verapamil:

Compound NameMolecular FormulaKey Features
NorverapamilC20H27N2O4Another active metabolite affecting cardiovascular function.
D-620C17H27ClN2O2Direct metabolite of D-617; requires further study on its effects.
VerapamilC27H38N2O4Parent compound; calcium channel blocker used for hypertension.

Case Studies

  • In Vivo Studies : Research has shown that administration of tariquidar, a P-glycoprotein inhibitor, resulted in a significant increase in the cerebral volume distribution of [11C]D-617. This suggests that D-617's pharmacokinetics can be influenced by other compounds, which may enhance its therapeutic effects or alter its distribution in the body .
  • Biodistribution : Ex vivo biodistribution studies indicated that [11C]D-617 showed rapid clearance from organs such as the lungs and liver, with low uptake in the brain over time. This distribution pattern highlights the potential challenges in targeting D-617 for therapeutic applications .

Mechanistic Insights

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve:

  • Cytochrome P450 Interactions : The enzymatic pathways involved in its formation from verapamil are crucial for understanding how it interacts with other drugs and influences cardiovascular functions.
  • P-glycoprotein Modulation : Its relationship with P-glycoprotein affects drug absorption and can lead to significant implications for polypharmacy scenarios where multiple drugs are administered concurrently .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-(methylamino)-2-propan-2-ylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2.ClH/c1-13(2)17(12-18,9-6-10-19-3)14-7-8-15(20-4)16(11-14)21-5;/h7-8,11,13,19H,6,9-10H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOHZJIIHSRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCNC)(C#N)C1=CC(=C(C=C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67775-97-7
Record name D-617 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067775977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-617 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J368YCA39W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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